molecular formula C37H37N5O4 B11436273 N-(1-benzylpiperidin-4-yl)-4-((2,4-dioxo-1-(2-oxo-2-(p-tolylamino)ethyl)-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide

N-(1-benzylpiperidin-4-yl)-4-((2,4-dioxo-1-(2-oxo-2-(p-tolylamino)ethyl)-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide

Cat. No.: B11436273
M. Wt: 615.7 g/mol
InChI Key: BNSAKIYAUGPJDK-UHFFFAOYSA-N
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Description

N-(1-benzylpiperidin-4-yl)-4-((2,4-dioxo-1-(2-oxo-2-(p-tolylamino)ethyl)-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The compound’s structure includes a piperidine ring, a benzyl group, and a quinazolinone moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzylpiperidin-4-yl)-4-((2,4-dioxo-1-(2-oxo-2-(p-tolylamino)ethyl)-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring can be synthesized through cyclization reactions.

    Introduction of the Benzyl Group: The benzyl group can be introduced via alkylation reactions using benzyl halides.

    Synthesis of the Quinazolinone Moiety: The quinazolinone structure can be formed through condensation reactions involving anthranilic acid derivatives and appropriate aldehydes or ketones.

    Coupling Reactions: The final step involves coupling the piperidine and quinazolinone intermediates under specific conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route for large-scale synthesis. This includes:

    Selection of Cost-Effective Reagents: Using commercially available and cost-effective reagents to minimize production costs.

    Optimization of Reaction Conditions: Fine-tuning reaction parameters such as temperature, pressure, and solvent choice to maximize yield and purity.

    Purification Techniques: Employing advanced purification techniques like chromatography to ensure the final product’s quality.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzylpiperidin-4-yl)-4-((2,4-dioxo-1-(2-oxo-2-(p-tolylamino)ethyl)-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, nucleophiles, electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone oxides, while reduction may produce reduced piperidine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-benzylpiperidin-4-yl)-4-((2,4-dioxo-1-(2-oxo-2-(p-tolylamino)ethyl)-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide involves interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

    DNA Intercalation: The compound may intercalate into DNA, affecting gene expression and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds with similar quinazolinone structures.

    Piperidine Derivatives: Compounds containing piperidine rings.

    Benzylated Compounds: Compounds with benzyl groups.

Uniqueness

N-(1-benzylpiperidin-4-yl)-4-((2,4-dioxo-1-(2-oxo-2-(p-tolylamino)ethyl)-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C37H37N5O4

Molecular Weight

615.7 g/mol

IUPAC Name

N-(1-benzylpiperidin-4-yl)-4-[[1-[2-(4-methylanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]methyl]benzamide

InChI

InChI=1S/C37H37N5O4/c1-26-11-17-30(18-12-26)38-34(43)25-41-33-10-6-5-9-32(33)36(45)42(37(41)46)24-28-13-15-29(16-14-28)35(44)39-31-19-21-40(22-20-31)23-27-7-3-2-4-8-27/h2-18,31H,19-25H2,1H3,(H,38,43)(H,39,44)

InChI Key

BNSAKIYAUGPJDK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CC4=CC=C(C=C4)C(=O)NC5CCN(CC5)CC6=CC=CC=C6

Origin of Product

United States

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